molecular formula C17H16ClN3O2S B2917867 3-amino-N-(5-chloro-2-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 332949-99-2

3-amino-N-(5-chloro-2-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2917867
CAS No.: 332949-99-2
M. Wt: 361.84
InChI Key: DAGVBHOAEFHGFG-UHFFFAOYSA-N
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Description

3-amino-N-(5-chloro-2-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (CAS 332949-99-2) is a high-purity synthetic compound with a molecular formula of C17H16ClN3O2S and a molecular weight of 361.85 g/mol . It is a derivative of the 3-aminothieno[2,3-b]pyridine-2-carboxamide scaffold, a privileged structure known for its wide range of beneficial biological activities . This class of compounds has attracted significant research interest for its potential in treating various diseases, with studies highlighting its antitumor properties . Compounds based on the thieno[2,3-b]pyridine core have been identified as potent antitumor agents, showing cytotoxic effects and the ability to induce apoptosis in cancer cell lines, including aggressive triple-negative breast cancer models . Furthermore, thieno[2,3-b]pyridine derivatives are being investigated as non-nucleoside agonists for adenosine A1 receptors, indicating potential value for research into neurological conditions such as pharmaco-resistant epilepsy . The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this material with appropriate precautions.

Properties

IUPAC Name

3-amino-N-(5-chloro-2-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2S/c1-8-6-9(2)20-17-13(8)14(19)15(24-17)16(22)21-11-7-10(18)4-5-12(11)23-3/h4-7H,19H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGVBHOAEFHGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=C(C=CC(=C3)Cl)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-amino-N-(5-chloro-2-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including anti-inflammatory and antimicrobial effects, supported by case studies and research findings.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of thieno[2,3-b]pyridine derivatives, including our compound of interest. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

  • Mechanism of Action : The compound inhibits COX-1 and COX-2 enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation. In vitro studies have shown significant inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs such as celecoxib .
  • Case Study : In a study involving carrageenan-induced paw edema in rats, thieno[2,3-b]pyridine derivatives demonstrated significant reductions in edema formation, indicating potent anti-inflammatory activity. The effective dose (ED50) was reported at approximately 9.17 μM for the standard drug indomethacin, while the tested derivatives showed similar or improved efficacy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests have indicated that it possesses activity against various bacterial strains.

  • Research Findings : In vitro assays demonstrated that the compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within a range that suggests potential for therapeutic applications in treating bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thieno[2,3-b]pyridine structure can enhance its pharmacological profile.

SubstituentEffect on Activity
Chlorine (Cl)Enhances anti-inflammatory activity
Methoxy group (OCH3)Improves solubility and bioavailability
Dimethyl groupsIncreases potency against COX enzymes

Scientific Research Applications

Based on the search results, here's what is known about the applications of the chemical compound "3-amino-N-(5-chloro-2-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide":

Technical Details

  • Name: this compound [3, 7]
  • Molecular Weight: 361.9
  • Purity: Typically around 95%

Limited Information on Specific Applications:
While the search results provide information about the compound's structure and properties, detailed applications and case studies are not available in the provided search results. One study does mention the broader class of thieno[2,3-b]pyridine-2-carboxamides, noting an unusual oxidative dimerization reaction, but doesn't specify applications of this particular compound .

Potential Areas of Research

  • Malaria Research: Some related compounds are being explored as potential antimalarials .
  • Pyrimidine Synthesis: Research has been done on pyrimidine synthesis pathways for medicine and pesticides . The compound is a thienopyridine carboxamide, which contains a pyrimidine moiety.
  • Anti-inflammatory and antimicrobial activities : Some studies evaluate synthesized compounds for anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Key Structural Insights

Amide Substituent Modifications: The 5-chloro-2-methoxyphenyl group in the target compound combines electron-withdrawing (Cl) and electron-donating (OCH3) effects, which may enhance receptor binding compared to simpler phenyl or benzyl groups (e.g., VU152100’s 4-methoxybenzyl) .

Pyridine Ring Substituents: 4,6-Dimethyl groups (target compound, VU152100) increase lipophilicity, aiding membrane penetration, whereas distyryl/diphenyl groups (CAS 333766-17-9) may reduce metabolic stability due to extended conjugation .

Biological Activity Correlations :

  • Allosteric modulation of mAChRs is highly sensitive to substituent positioning. For example, LY2033298’s 6-methoxy group is critical for M4 selectivity, while the target compound’s 2-methoxy group may shift binding dynamics .
  • Antioxidant activity in analogs (e.g., 4-antipyrinylthiazol-2-yl derivative) suggests that electron-rich aromatic systems enhance radical scavenging .

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